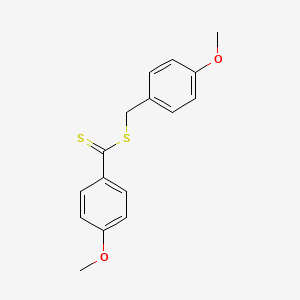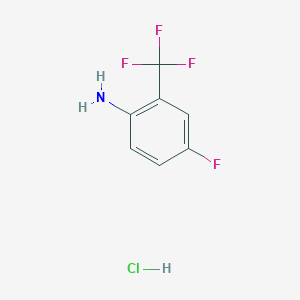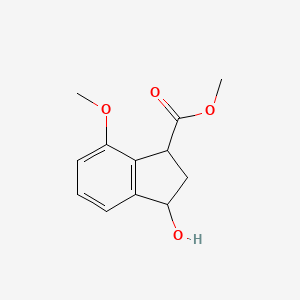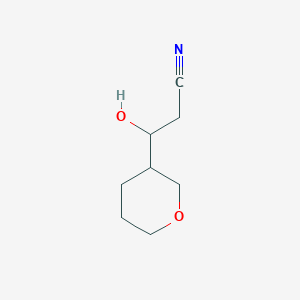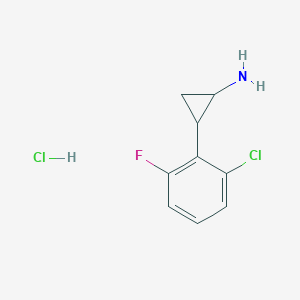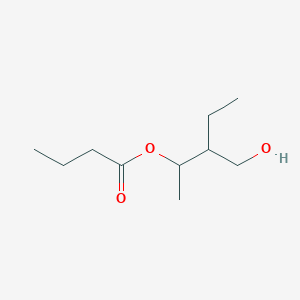
3-(Hydroxymethyl)pentan-2-ylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)pentan-2-ylbutyrate: is a chemical compound with the following systematic name: 2,2,4-trimethyl-1,3-pentanediol 1-monoisobutyrate . Its structure consists of a pentanediol backbone with an isobutyrate ester group attached to one of the hydroxyl groups. Let’s break it down:
Pentanediol Backbone: The core structure contains a five-carbon chain with two hydroxyl groups (hence the “pentanediol” part).
Isobutyrate Ester Group: The isobutyrate moiety is an ester formed by the reaction of isobutyric acid with one of the hydroxyl groups.
Méthodes De Préparation
Synthetic Routes: The synthesis of 3-(Hydroxymethyl)pentan-2-ylbutyrate involves several steps. One common approach is through Suzuki–Miyaura coupling , a versatile method for carbon–carbon bond formation. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst . The specific boron reagent used can vary, but boronic acids or boronate esters are often employed.
Industrial Production: While I don’t have specific industrial production details, large-scale synthesis likely involves optimization of the Suzuki–Miyaura coupling or related methods. Industrial processes focus on efficiency, cost-effectiveness, and safety.
Analyse Des Réactions Chimiques
Reactivity: 3-(Hydroxymethyl)pentan-2-ylbutyrate can participate in various reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes could modify the ester or hydroxyl groups.
Substitution: Substitution reactions can occur at the ester or hydroxyl positions.
Boron Reagents: As mentioned earlier, boronic acids or boronate esters are crucial for Suzuki–Miyaura coupling.
Palladium Catalysts: These facilitate the cross-coupling reactions.
Solvents: Common solvents include DMF, DMSO, or toluene.
Major Products: The major products depend on the specific reaction conditions. For example, coupling with aryl halides leads to aryl-substituted derivatives.
Applications De Recherche Scientifique
3-(Hydroxymethyl)pentan-2-ylbutyrate finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: It might serve as a precursor for drug development.
Polymer Chemistry: Its functional groups can be incorporated into polymers.
Mécanisme D'action
The exact mechanism of action remains context-dependent. It could involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its specific targets.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, researchers often compare it to related esters or pentanediols. Its uniqueness lies in the combination of hydroxyl and ester functionalities.
Propriétés
Formule moléculaire |
C10H20O3 |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
3-(hydroxymethyl)pentan-2-yl butanoate |
InChI |
InChI=1S/C10H20O3/c1-4-6-10(12)13-8(3)9(5-2)7-11/h8-9,11H,4-7H2,1-3H3 |
Clé InChI |
CZRZJVBFPMMLFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC(C)C(CC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


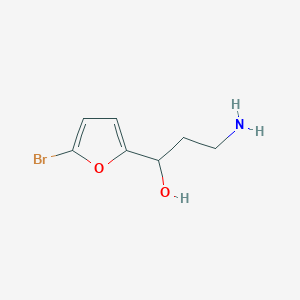

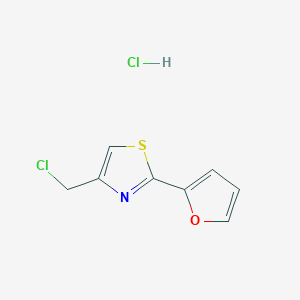
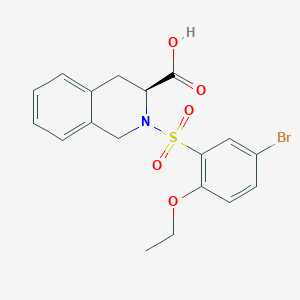


![N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13157346.png)

![1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13157356.png)
